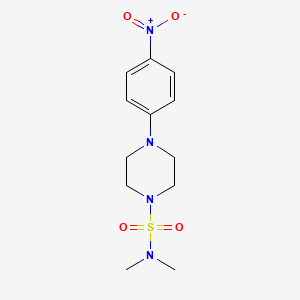

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide” is a chemical compound with the molecular formula C12H18N4O4S . It has an average mass of 314.361 Da and a mono-isotopic mass of 314.104889 Da .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide”, has been a topic of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用

Antiviral and Antimicrobial Activity

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide and its derivatives have demonstrated potential in antiviral and antimicrobial applications. A study synthesized derivatives of this compound and found significant antiviral activity against an avian paramyxovirus, with certain sulfonamide derivatives showing three-fold higher activity than the commercial antiviral drug Ribavirin (Selvakumar et al., 2018). Additionally, derivatives of N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity, showing significant biological activities (Khan et al., 2019).

Antioxidant Properties and Age-Related Disease Treatment

Derivatives of N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide incorporating free radical scavenger and chelating groups have been developed as multifunctional antioxidants. These compounds are promising candidates for the treatment of age-related diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) due to their ability to protect cells against oxidative stress (Jin et al., 2010).

Antiplasmodial Activity

Piperazine sulfonamides, a class to which N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide belongs, have been identified to have activity against Plasmodium falciparum, the parasite responsible for malaria. The antiplasmodial activity is attributed to certain structural features of these compounds (Martyn et al., 2010).

β3-Adrenoceptor Agonism

Novel piperazine sulfonamide derivatives, including N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide, have been explored for their potential as β3-adrenoceptor agonists. This research could lead to new treatments for β3-AR-mediated pathological conditions (Perrone et al., 2009).

Synthesis of N-Heterocycles

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide is involved in the synthesis of various N-heterocycles, such as morpholines, piperazines, azepines, and oxazepines. These compounds have significant potential in pharmaceutical applications due to their diverse biological activities (Matlock et al., 2015).

作用機序

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, commonly target enzymes such ascarbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing the synthesis of dihydrofolate, a precursor for DNA synthesis . This results in the inhibition of bacterial growth and cell division .

Biochemical Pathways

Based on the known targets of sulfonamides, it can be inferred that this compound may affect thefolate synthesis pathway . By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolate, thereby disrupting DNA synthesis and cell division .

Result of Action

Based on the mode of action of sulfonamides, it can be inferred that this compound may inhibit bacterial growth and cell division by disrupting dna synthesis .

特性

IUPAC Name |

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4S/c1-13(2)21(19,20)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(17)18/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDCLCRFZNUKIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2442257.png)

![5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde](/img/structure/B2442258.png)

![(2E)-3-(4-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)prop-2-enoic acid](/img/structure/B2442259.png)

![3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2442262.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2442275.png)